

In-depth Technical Guide: Kinase Selectivity Profile of RSK2-IN-2

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Compound of Interest

Compound Name: RSK2-IN-2

Cat. No.: B12406797

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of **RSK2-IN-2**, a reversible covalent inhibitor of Ribosomal S6 Kinase 2 (RSK2). The information presented herein is intended to support research and drug development efforts targeting RSK and related kinase signaling pathways.

Introduction to RSK2-IN-2

RSK2-IN-2 (also referred to as Compound 25) is a small molecule inhibitor that targets the kinase activity of RSK2. It has been identified as a reversible covalent inhibitor and has been shown to exhibit activity against other closely related kinases, including Mitogen- and Stress-Activated Kinase 1 (MSK1), MSK2, and RSK3.^[1] Understanding the broader kinase selectivity profile is crucial for interpreting its biological effects and for its potential development as a therapeutic agent.

Kinase Selectivity Profile of RSK2-IN-2

The inhibitory activity of **RSK2-IN-2** has been assessed against a panel of kinases. The following table summarizes the available quantitative data on its potency.

Kinase Target	Assay Type	Result (pIC50)
RSK2	Biochemical Assay	Data Not Available in Searched Literature
MSK1	ERK2-MSK1 Cascade Assay	9.6
MSK2	Biochemical Assay	Data Not Available in Searched Literature
RSK3	Biochemical Assay	Data Not Available in Searched Literature

Note: While **RSK2-IN-2** is described as an inhibitor of RSK2, MSK2, and RSK3, specific pIC50 or IC50 values against these individual kinases were not available in the searched literature. The provided pIC50 value reflects the compound's potent activity in a cellular cascade assay involving MSK1.^[1]

Experimental Protocols

A detailed experimental protocol for determining the kinase inhibitory activity of compounds like **RSK2-IN-2** can be adapted from established biochemical kinase assays. Below is a representative protocol based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology, commonly used for kinase screening and profiling.

Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate peptide by the kinase. The assay utilizes a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that is bound by streptavidin-linked allophycocyanin (APC) (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Upon excitation of the europium, energy is transferred to the APC, which then emits light at a specific wavelength. The intensity of this emitted light is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity.

Materials and Reagents

- Recombinant human RSK2 enzyme
- Biotinylated substrate peptide (e.g., a peptide derived from a known RSK2 substrate)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Europium-labeled anti-phospho-substrate antibody
- Streptavidin-APC
- Stop solution (e.g., 10 mM EDTA in kinase assay buffer)
- 384-well low-volume microplates
- Plate reader capable of time-resolved fluorescence detection

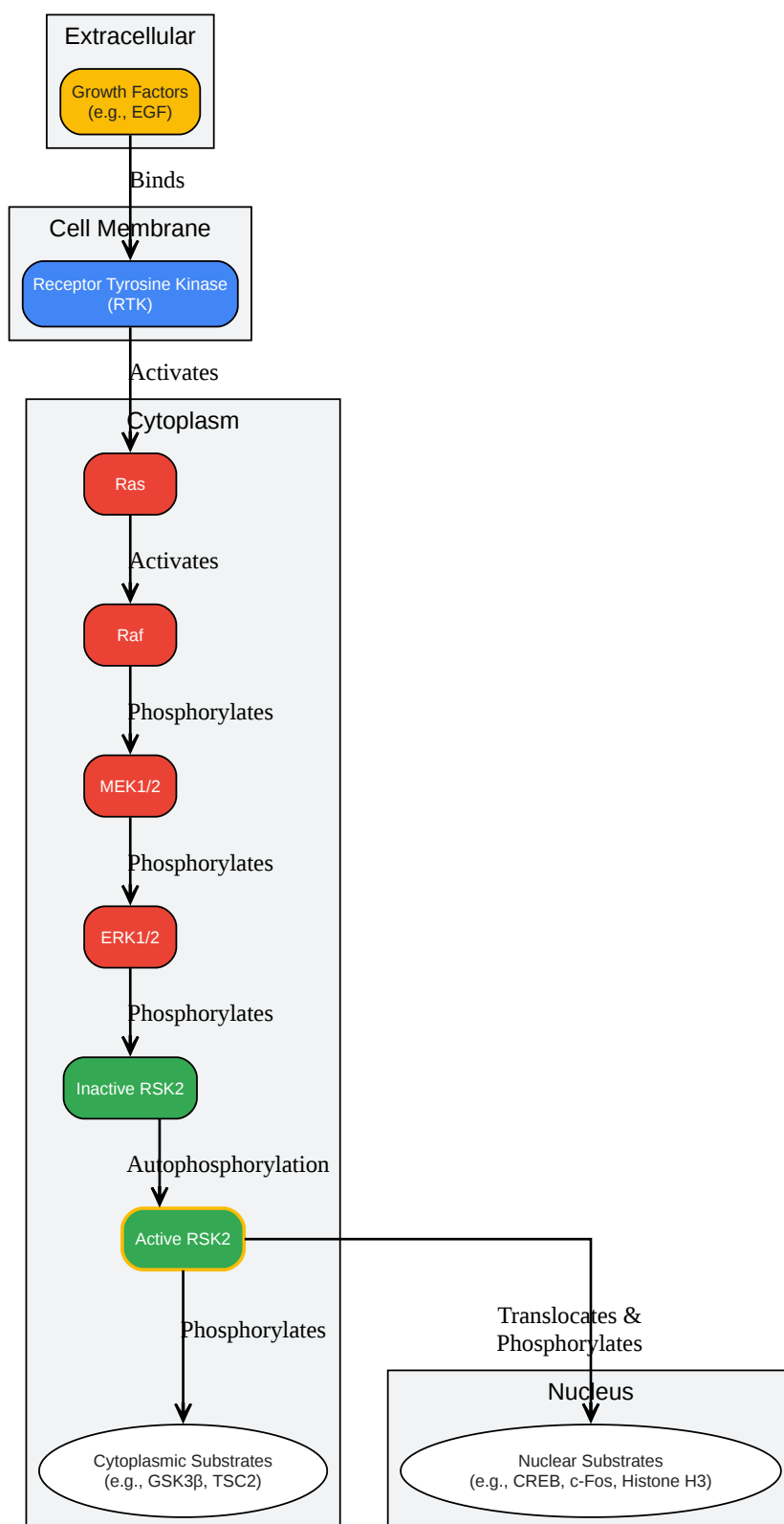
Assay Procedure

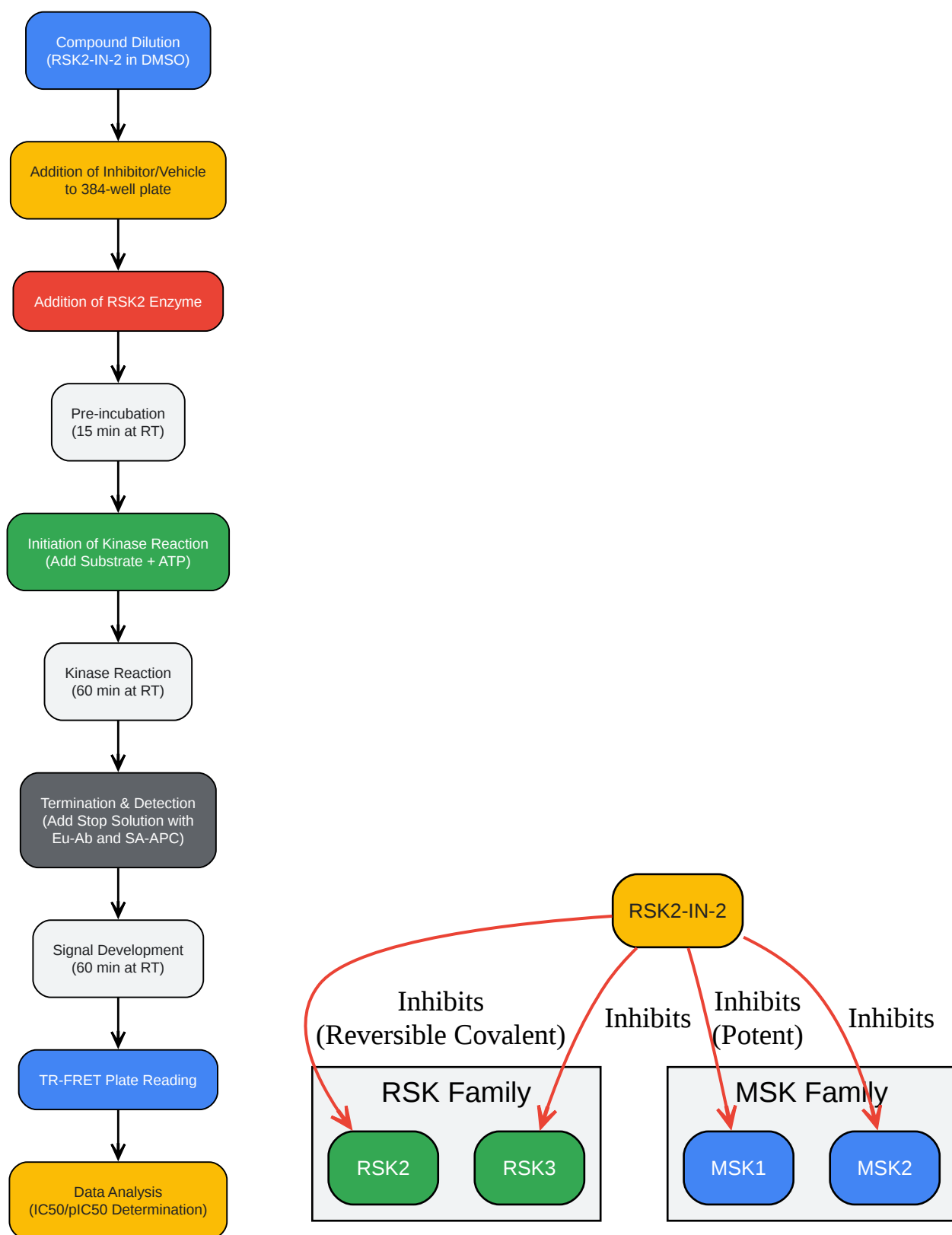
- Compound Preparation: Prepare a serial dilution of **RSK2-IN-2** in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
- Kinase Reaction:
 - Add 2 µL of the diluted **RSK2-IN-2** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 4 µL of the RSK2 enzyme solution (pre-diluted in kinase assay buffer) to each well.
 - Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
 - Initiate the kinase reaction by adding 4 µL of a solution containing the biotinylated substrate peptide and ATP (at a concentration close to the K_m for the kinase).
 - Incubate the reaction mixture for 60 minutes at room temperature.
- Reaction Termination and Detection:

- Stop the kinase reaction by adding 5 μ L of the stop solution containing the Eu-labeled antibody and Streptavidin-APC.
- Incubate for 60 minutes at room temperature to allow for antibody binding and signal development.
- Data Acquisition:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
- Data Analysis:
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).
 - Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
 - Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or pIC₅₀ value.

Visualizations

Signaling Pathway





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References

- 1. medchemexpress.com [medchemexpress.com]
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